molecular formula C9H11NO2S B13160451 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde

5-(Thiomorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13160451
M. Wt: 197.26 g/mol
InChI Key: VLZOHRRKURVPCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution at the 5-position of the furan ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Thiomorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiomorpholine ring and the furan ring may play a role in binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of both a thiomorpholine ring and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-thiomorpholin-4-ylfuran-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-7-8-1-2-9(12-8)10-3-5-13-6-4-10/h1-2,7H,3-6H2

InChI Key

VLZOHRRKURVPCX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC=C(O2)C=O

Origin of Product

United States

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